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Compound of Interest

Compound Name:
(R)-2-(Aminomethyl)-1-N-Boc-

piperidine

Cat. No.: B112904 Get Quote

Disclaimer: Specific, experimentally-derived spectral data for (R)-2-(Aminomethyl)-1-N-Boc-
piperidine is not readily available in publicly accessible databases as of the time of this report.

The following structural analysis and data are based on established principles of organic

chemistry and spectroscopy, and on data from closely related structural analogs. The

presented values for NMR and mass spectrometry are therefore predicted and should be

confirmed by experimental analysis.

Introduction
(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral heterocyclic building block of significant

interest in medicinal chemistry and drug development. The molecule incorporates a piperidine

scaffold, a common motif in pharmacologically active compounds, functionalized with a primary

aminomethyl group at the C2 position. The nitrogen of the piperidine ring is protected by a tert-

butyloxycarbonyl (Boc) group, which allows for selective chemical transformations at the

primary amine. The defined (R)-stereochemistry at the C2 position is crucial for developing

enantiomerically pure pharmaceuticals, where stereoisomers can exhibit vastly different

biological activities. This guide provides a detailed overview of its structural properties,

predicted spectral data, and standard experimental protocols for its analysis.

General and Physicochemical Properties
The fundamental properties of the compound are summarized below.
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Property Value Citation(s)

IUPAC Name

tert-butyl (2R)-2-

(aminomethyl)piperidine-1-

carboxylate

[1]

Synonyms
(R)-2-Aminomethyl-1-N-Boc-

piperidine
[2]

CAS Number 683233-14-9 [1][2]

Molecular Formula C₁₁H₂₂N₂O₂ [1][2]

Molecular Weight 214.30 g/mol [1][2]

Physical Form Solid

Storage Temperature 2-8°C

Predicted Spectroscopic Data for Structural
Elucidation
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for the title compound. These predictions are based on the analysis of

similar N-Boc protected piperidine structures.[3][4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment Notes

~ 4.05 - 3.90 m 1H H2 (CH-CH₂NH₂)

Broad signal due

to rotamers and

proximity to

nitrogen.

~ 3.85 d 1H H6 (N-CHₐHb)

Equatorial

proton,

deshielded by

Boc group.

~ 3.20 - 3.05 m 2H H7 (CH₂-NH₂)

Protons of the

aminomethyl

group.

~ 2.80 t 1H H6 (N-CHaHb) Axial proton.

~ 1.80 - 1.40 m 6H H3, H4, H5

Overlapping

signals of the

piperidine ring

methylene

protons.

1.46 s 9H Boc (-C(CH₃)₃)

Characteristic

sharp singlet for

the tert-butyl

group.

~ 1.30 br s 2H -NH₂

Broad singlet for

the primary

amine protons,

exchangeable

with D₂O.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ ppm) Assignment Notes

~ 155.0 Carbonyl (C=O) of Boc
Typical range for a carbamate

carbonyl.

~ 79.5 Quaternary Carbon of Boc C(CH₃)₃

~ 53.0 C2 (CH-CH₂NH₂) Chiral center carbon.

~ 45.0 C7 (CH₂-NH₂) Aminomethyl carbon.

~ 40.0 C6 (N-CH₂)
Methylene carbon adjacent to

the Boc-protected nitrogen.

~ 28.5 Methyls of Boc -C(CH₃)₃

~ 29.0, 25.0, 20.0 C3, C4, C5
Piperidine ring methylene

carbons.

Predicted Mass Spectrometry Data (ESI-MS)
Mass spectrometry of N-Boc protected amines typically shows characteristic fragmentation

patterns involving the loss of the protecting group.[5]

m/z (amu) Ion Species Fragmentation Pathway

215.18 [M+H]⁺ Protonated molecular ion.

159.12 [M+H - C₄H₈]⁺ or [M-56+H]⁺
Loss of isobutylene from the

Boc group.

115.12
[M+H - C₅H₈O₂]⁺ or [M-

100+H]⁺

Loss of the entire Boc group

(as CO₂ + isobutylene).

Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are standard

protocols for the structural analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.

NMR Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm

probe.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse zg30.

Scans: 16-64.

Relaxation Delay: 2.0 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Scans: 1024-4096, depending on concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: -5 to 220 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction

to the acquired Free Induction Decay (FID) using appropriate NMR software.

Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology:
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Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this solution

100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a

final concentration of 10 µg/mL.

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

with an electrospray ionization (ESI) source coupled to a liquid chromatography system.

LC Conditions:

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic

acid in acetonitrile.

Flow Rate: 0.3 mL/min.

MS Conditions:

Ionization Mode: Positive ESI.

Scan Range: m/z 50-500 for full scan.

MS/MS Analysis: Perform a product ion scan of the precursor ion [M+H]⁺ (m/z 215.18).

Optimize collision energy (e.g., 10-40 eV) to induce fragmentation.[5]

Representative Synthesis Protocol
Objective: To provide a representative synthetic route starting from a commercially available

precursor, (R)-2-(aminomethyl)piperidine.

Reaction: Boc-protection of (R)-2-(aminomethyl)piperidine.

Procedure:

Dissolve (R)-2-(aminomethyl)piperidine dihydrochloride (1.0 eq) in a 1:1 mixture of

dioxane and water.

Cool the solution to 0°C in an ice bath.
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Add sodium hydroxide (2.2 eq) to basify the solution, followed by the dropwise addition of

a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the mixture with water and extract with an organic solvent such as

ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the title

compound.

Visualized Workflows and Relationships
The following diagrams illustrate key logical and experimental workflows relevant to the

analysis of this compound.
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Sample Preparation

Instrumental Analysis

Data Processing & Interpretation

Compound Sample

Dissolve in CDCl3
(~10 mg / 0.6 mL)

Dilute in MeOH/H2O
(~10 µg/mL)

NMR Spectrometer
(¹H & ¹³C Acquisition)

LC-MS/MS
(Full Scan & Product Ion Scan)

Process FID
(FT, Phasing, Baseline)

Analyze Spectra
(Identify M+H⁺, Fragments)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural characterization of the title compound.
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(R)-2-(Aminomethyl)-1-N-Boc-piperidine

Key Structural Features Predicted ESI-MS/MS Fragmentation

[M+H]⁺
m/z = 215.18

Piperidine Ring Boc Protecting Group Primary Aminomethyl (R)-Chiral Center
Loss of Isobutylene

[M-56+H]⁺
m/z = 159.12

- C₄H₈

Loss of Boc Group
[M-100+H]⁺

m/z = 115.12

- C₅H₈O₂

- CO₂

Click to download full resolution via product page

Caption: Key structural features and predicted mass spectrometry fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-
piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112904#r-2-aminomethyl-1-n-boc-piperidine-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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